Donepezilbenzyl bromide

Übersicht

Beschreibung

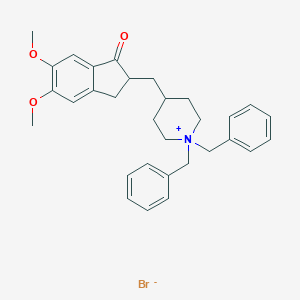

Donepezilbenzyl bromide, also known as 1,1-Dibenzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidinium bromide, is a quaternary ammonium salt derivative of donepezil. Donepezil is a well-known acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer’s disease and other forms of dementia. This compound is considered a potential impurity of donepezil and is often studied for its structural and functional properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of donepezilbenzyl bromide typically involves the condensation of dimethoxy-indanone with benzylpiperidinecarboxaldehyde. This reaction is followed by the bromination of the resulting intermediate using bromomethylbenzene. The final product is obtained by hydrogenation using platinum oxide as a catalyst in methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but emphasizes scalability and cost-effectiveness. The use of alkali metal carbonates instead of more hazardous bases like n-butyllithium enhances the method’s efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions: Donepezilbenzyl bromide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using mild oxidants like Chloramine-T in an acidic medium.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Common Reagents and Conditions:

Oxidation: Chloramine-T in an acidic medium.

Substitution: Bromomethylbenzene in the presence of a suitable base.

Major Products:

Wissenschaftliche Forschungsanwendungen

Role of Donepezilbenzyl Bromide in Research

This compound is primarily studied for its structural similarities to donepezil and its potential as a lead compound in drug development. Research has indicated that modifications to the benzyl moiety can enhance AChE inhibitory activity, leading to the synthesis of more potent derivatives. This compound serves as a reference for evaluating new benzylpyridinium salts that mimic donepezil's structure and function .

Several studies have explored the synthesis and activity of compounds related to this compound:

- Benzylpyridinium Salts : Research indicates that certain benzylpyridinium salts exhibit higher AChE inhibitory activity than donepezil itself. For instance, compound 5a showed an IC50 value of 0.11 nM, significantly more potent than donepezil's IC50 of 14 nM .

- Structural Modifications : Studies have demonstrated that introducing various substituents on the benzyl ring can greatly influence inhibitory potency. For example, derivatives with electron-withdrawing groups at specific positions exhibited enhanced activity against AChE .

- Therapeutic Potential : The ongoing exploration of this compound and its derivatives may lead to new therapeutic agents for Alzheimer's disease that offer improved efficacy and selectivity compared to existing treatments .

Wirkmechanismus

Donepezilbenzyl bromide exerts its effects by selectively and reversibly inhibiting the acetylcholinesterase enzyme. This inhibition prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. The increased levels of acetylcholine in the synaptic cleft help alleviate the symptoms of Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Donepezil: The parent compound, primarily used in the treatment of Alzheimer’s disease.

Benzothiophene-based derivatives: These compounds exhibit similar acetylcholinesterase inhibitory activity and are studied for their potential anti-Alzheimer effects.

Multifunctional donepezil analogues: These analogues are designed to enhance the efficacy and reduce the side effects of donepezil.

Uniqueness: Donepezilbenzyl bromide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties compared to its parent compound and other analogues. This structural uniqueness makes it a valuable reference standard in pharmaceutical quality control and research .

Biologische Aktivität

Donepezilbenzyl bromide, a quaternary ammonium salt derived from donepezil, is primarily recognized for its role as an acetylcholinesterase (AChE) inhibitor. This compound has garnered attention in the context of Alzheimer's disease treatment, where enhancing cholinergic transmission is crucial. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and comparative studies with other compounds.

Chemical Structure and Properties

This compound has the empirical formula and is characterized by a benzyl group linked to the donepezil structure. The quaternization of donepezil enhances its solubility and bioavailability, which are critical for its therapeutic efficacy.

The primary mechanism through which this compound exerts its effects is through the inhibition of AChE. This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability at synaptic clefts and enhancing cholinergic signaling. The following table summarizes the AChE inhibitory activity of various derivatives related to donepezil:

| Compound | AChE Inhibition (%) | IC50 (nM) |

|---|---|---|

| Donepezil | 95.21 ± 1.68 | 0.36 |

| This compound | Not specified | Not specified |

| Compound 4 (N-benzylpyridinium) | 97.82 ± 2.14 | 0.36 |

| Compound 5 | 93.00 ± 1.00 | 0.80 |

The data indicate that modifications to the donepezil structure can significantly impact AChE inhibitory potency.

In Vitro Studies

Research has demonstrated that this compound exhibits notable neuroprotective properties in various cellular models. For instance, studies have shown that compounds derived from donepezil can enhance cell survival rates in neuroblastoma cell lines when compared to untreated controls:

- Cell Survival Rates:

- Compound without substituents: 62.64%

- Compound with amino group: 80.11%

- Compound with bromine: 50.46%

These results indicate that electron-donating groups enhance neuroprotective effects, while electron-withdrawing groups like bromine diminish them .

Comparative Efficacy

In a comparative study involving several derivatives, this compound was evaluated alongside other AChE inhibitors such as N-benzylpiperidine derivatives:

- Neuroprotective Activity:

- Donepezil: Effective but less potent than some derivatives.

- N-benzylpiperidine derivative: Showed superior AChE inhibition with IC50 values as low as 0.220 μM.

This highlights the potential for structural modifications to improve biological activity significantly .

Case Studies and Clinical Relevance

Several case studies have reported on the efficacy of donepezil and its derivatives in clinical settings:

-

Alzheimer's Disease Treatment :

- Patients treated with donepezil showed improvement in cognitive function over a six-month period.

- Derivatives like this compound may offer enhanced effects due to better receptor binding profiles.

- Neuroprotection Against Oxidative Stress :

Eigenschaften

IUPAC Name |

2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36NO3.BrH/c1-34-29-19-26-18-27(31(33)28(26)20-30(29)35-2)17-23-13-15-32(16-14-23,21-24-9-5-3-6-10-24)22-25-11-7-4-8-12-25;/h3-12,19-20,23,27H,13-18,21-22H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZOWVQOUFMSCQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)CC5=CC=CC=C5)OC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844694-85-5 | |

| Record name | Donepezilbenzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844694855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DONEPEZILBENZYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L83S3XLZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.